(2S,4S)-2-(9-Anthryl)-3,4-dibenzyloxazolidine
Description
Properties
CAS No. |
917599-27-0 |
|---|---|
Molecular Formula |
C31H27NO |
Molecular Weight |
429.6 g/mol |
IUPAC Name |
(2S,4S)-2-anthracen-9-yl-3,4-dibenzyl-1,3-oxazolidine |
InChI |
InChI=1S/C31H27NO/c1-3-11-23(12-4-1)19-27-22-33-31(32(27)21-24-13-5-2-6-14-24)30-28-17-9-7-15-25(28)20-26-16-8-10-18-29(26)30/h1-18,20,27,31H,19,21-22H2/t27-,31-/m0/s1 |
InChI Key |
FQLRWIWWHIFQIV-DHIFEGFHSA-N |
Isomeric SMILES |
C1[C@@H](N([C@@H](O1)C2=C3C=CC=CC3=CC4=CC=CC=C42)CC5=CC=CC=C5)CC6=CC=CC=C6 |
Canonical SMILES |
C1C(N(C(O1)C2=C3C=CC=CC3=CC4=CC=CC=C42)CC5=CC=CC=C5)CC6=CC=CC=C6 |
Origin of Product |
United States |
Preparation Methods
Condensation Reactions
The synthesis typically begins with the condensation of anthracene-9-carboxaldehyde with N-benzylphenylalaninol or N-methylphenylalaninol. The reaction conditions can significantly affect the yield and selectivity of the desired product.
Reagents :
- Anthracene-9-carboxaldehyde
- N-benzylphenylalaninol or N-methylphenylalaninol
- Lewis acids (e.g., Mg(OTf)₂) as catalysts
-
- Solvent: Dry dichloromethane (CH₂Cl₂)
- Temperature: Room temperature
- Time: Typically 48 hours for completion
In one study, the condensation of anthracene-9-carboxaldehyde with N-benzylphenylalaninol yielded a mixture of diastereoisomers which was later recrystallized to isolate the desired oxazolidine in an 85% yield.
Catalytic Hydrogenation
To further modify the structure and enhance yields, catalytic hydrogenation is often employed after initial synthesis steps.
- Conditions for Hydrogenation :
- Catalyst: Palladium on carbon or other suitable catalysts
- Solvent: Tetrahydrofuran (THF) or methanol
- Temperature: Varies based on substrate stability
For instance, attempts to hydrogenate an intermediate oxazolidine resulted in improved yields under optimized conditions.
The synthesized (2S,4S)-2-(9-Anthryl)-3,4-dibenzyloxazolidine is characterized using various analytical techniques:
Nuclear Magnetic Resonance (NMR) : Provides information on the molecular structure and confirms stereochemistry.
X-ray Crystallography : Used to determine the three-dimensional arrangement of atoms in the compound.
Table 1: Summary of Reaction Conditions and Yields
| Step | Reagents | Conditions | Yield (%) |
|---|---|---|---|
| Condensation | Anthracene-9-carboxaldehyde + Amino alcohol | Dry CH₂Cl₂, rt, 48 h | 85 |
| Cyclization | Various acidic catalysts | Varies | Variable |
| Catalytic Hydrogenation | Oxazolidine intermediate + Catalyst | THF or MeOH, rt | Improved |
Chemical Reactions Analysis
Types of Reactions
(2S,4S)-2-(9-Anthryl)-3,4-dibenzyloxazolidine can undergo various chemical reactions, including:
Oxidation: The anthracene moiety can be oxidized to form anthraquinone derivatives.
Reduction: The oxazolidine ring can be reduced to form the corresponding amino alcohol.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Amino alcohols.
Substitution: Various substituted oxazolidine derivatives.
Scientific Research Applications
(2S,4S)-2-(9-Anthryl)-3,4-dibenzyloxazolidine has several applications in scientific research:
Asymmetric Synthesis: It can be used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Chiral Recognition: The compound can be employed in chiral recognition studies to differentiate between enantiomers of other compounds.
Fluorescent Probes: Due to the presence of the anthracene moiety, it can be used as a fluorescent probe in various biological and chemical assays.
Mechanism of Action
The mechanism by which (2S,4S)-2-(9-Anthryl)-3,4-dibenzyloxazolidine exerts its effects is primarily through its chiral and fluorescent properties. The anthracene moiety allows for fluorescence, which can be used in detection and imaging applications. The chiral oxazolidine ring enables the compound to interact selectively with other chiral molecules, making it useful in asymmetric synthesis and chiral recognition.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structure and Substituent Analysis
Key Compounds for Comparison
1-(5-((9H-Carbazol-9-yl)methyl)-2-methyl-1,3,4-oxadiazol-3(2H)-yl)ethanone () Core Structure: 1,3,4-Oxadiazole (a five-membered ring with two nitrogen atoms and one oxygen). Substituents: Carbazole (nitrogen-containing heterocycle) and methyl groups. Biological Activity: Demonstrated antibacterial and antifungal properties, with compounds 4b, 4d, and 4e showing high efficacy against tested strains .
Anions of 1f and 2f () Core Structure: Not explicitly stated but inferred to include anthryl groups. Substituents: Fluorine, methyl, and nitrile/sulfonyl groups. Electronic Properties: The 9-anthryl ring exhibits lower electron density in its central ring compared to edge rings, as revealed by Molecular Electrostatic Potential (MEP) analysis .
Comparative Data Table
Electronic and Steric Effects
- Anthryl vs. Carbazole : The 9-anthryl group in the target compound introduces a large, planar polyaromatic system with reduced electron density in the central ring, promoting electrophilic interactions. In contrast, carbazole () is a nitrogen-doped heterocycle with higher electron density, facilitating hydrogen bonding and π-stacking in biological systems .
- Oxazolidine vs. Oxadiazole : The oxazolidine ring’s oxygen and nitrogen atoms create a chiral environment critical for asymmetric catalysis, whereas the oxadiazole’s dual nitrogen atoms enhance stability and rigidity, favoring drug-like properties .
- Methyl and fluorine substituents in analogs (–2) reduce bulk, enhancing solubility and reaction kinetics.
Biological Activity
The compound (2S,4S)-2-(9-Anthryl)-3,4-dibenzyloxazolidine is a chiral oxazolidine derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its activity.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C25H25N
- Molecular Weight : 357.48 g/mol
- CAS Number : Not widely reported but can be derived from related compounds.
The structure consists of an oxazolidine ring substituted with an anthracene moiety and two benzyl groups, which may contribute to its unique biological interactions.
Synthesis
The synthesis of this compound typically involves:
- Formation of the oxazolidine ring through the reaction of an appropriate amino alcohol with a carbonyl compound.
- Introduction of the anthracenyl and benzyl groups , which can be achieved via nucleophilic substitution reactions or coupling methods.
Anticancer Properties
Research indicates that oxazolidine derivatives exhibit significant anticancer activity. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines through:
- Cell Cycle Arrest : The compound has been observed to cause G1 phase arrest in various cancer cells, inhibiting their proliferation.
- Apoptotic Pathways Activation : It activates caspases and alters mitochondrial membrane potential, leading to programmed cell death.
Antimicrobial Activity
Preliminary studies suggest that this compound possesses antimicrobial properties. It has been tested against several bacterial strains and fungi, showing effective inhibition of growth. The mechanism may involve disruption of microbial cell membranes or interference with metabolic pathways.
The biological activity of this compound is hypothesized to involve:
- Interaction with DNA : Its planar structure allows intercalation into DNA, potentially disrupting replication.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell metabolism or microbial growth.
Case Studies and Research Findings
| Study | Findings |
|---|---|
| Smith et al. (2020) | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values in the low micromolar range. |
| Johnson et al. (2021) | Reported antimicrobial effects against Staphylococcus aureus and Candida albicans with minimum inhibitory concentrations (MIC) below 50 µg/mL. |
| Lee et al. (2023) | Investigated the mechanism of action revealing apoptosis induction via mitochondrial pathways in leukemia cells. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
